molecular formula C18H22ClNO2 B1530935 N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine CAS No. 1040685-00-4

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine

Cat. No.: B1530935
CAS No.: 1040685-00-4
M. Wt: 319.8 g/mol
InChI Key: DUYGAFZQXMWEIJ-UHFFFAOYSA-N
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Description

“N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine” is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C18H22ClNO2 . This indicates that the compound contains 18 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that reactions at the benzylic position are common in organic chemistry . These include free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a predicted boiling point of 467.0° C at 760 mmHg and a predicted density of 1.1 g/cm3 .

Scientific Research Applications

Electrochemical and Spectroscopic Studies of Aromatic Secondary Amines

Research on aromatic secondary amines, including those used in the rubber industry as antioxidants, has shown that these compounds exhibit reversible redox behavior and form stable radicals under certain conditions. Such characteristics suggest potential applications in electrochemical sensors, redox-flow batteries, or as stabilizers in various industrial materials (Rapta et al., 2009).

Catalytic Applications in Olefin Oligomerization

Nickel complexes with β-diimine ligands have been used for ethylene and propylene oligomerization, indicating that compounds with similar ligand structures could serve as catalysts in polymer production or refining processes to create specific olefinic products (Rossetto et al., 2015).

Development of Electroactive Polymers

Studies on the electropolymerization of triphenylamines with ethylenedioxythiophene (EDOT) substituents highlight the potential of similar amine compounds in developing conductive polymers. Such polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells (Chahma et al., 2007).

Synthesis and Organometallic Chemistry of Chiral Aminodiphosphine Ligands

The synthesis of new chiral aminodiphosphine ligands and their application in iridium-catalyzed reactions demonstrates the potential of similar compounds in asymmetric synthesis and catalysis, which is crucial for the pharmaceutical industry and the production of optically active compounds (Bianchini et al., 1997).

Properties

IUPAC Name

4-butan-2-yloxy-N-[2-(2-chlorophenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-3-14(2)22-16-10-8-15(9-11-16)20-12-13-21-18-7-5-4-6-17(18)19/h4-11,14,20H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYGAFZQXMWEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCCOC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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